Cas no 2228183-34-2 (2,2-difluoro-1-propylcyclopropane-1-carboxylic acid)
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-propylcyclopropane-1-carboxylic acid
- 2228183-34-2
- EN300-1947493
-
- Inchi: 1S/C7H10F2O2/c1-2-3-6(5(10)11)4-7(6,8)9/h2-4H2,1H3,(H,10,11)
- InChI Key: DYOIZLAEKWUCNM-UHFFFAOYSA-N
- SMILES: FC1(CC1(C(=O)O)CCC)F
Computed Properties
- Exact Mass: 164.06488588g/mol
- Monoisotopic Mass: 164.06488588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3Ų
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1947493-1g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-5g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-10g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-0.05g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-0.1g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-0.25g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-0.5g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-1.0g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 1g |
$1272.0 | 2023-05-31 | ||
| Enamine | EN300-1947493-2.5g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1947493-5.0g |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid |
2228183-34-2 | 5g |
$3687.0 | 2023-05-31 |
2,2-difluoro-1-propylcyclopropane-1-carboxylic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2,2-difluoro-1-propylcyclopropane-1-carboxylic acid
Comprehensive Analysis of 2,2-Difluoro-1-propylcyclopropane-1-carboxylic Acid (CAS No. 2228183-34-2)
In the realm of specialty chemicals, 2,2-difluoro-1-propylcyclopropane-1-carboxylic acid (CAS No. 2228183-34-2) has garnered significant attention due to its unique structural properties and versatile applications. This fluorinated cyclopropane derivative is increasingly studied for its potential in pharmaceuticals, agrochemicals, and advanced material synthesis. With the growing demand for fluorinated compounds in drug discovery, researchers are exploring its role as a bioisostere or metabolic stabilizer, aligning with trends in green chemistry and sustainable synthesis.
The molecular structure of 2,2-difluoro-1-propylcyclopropane-1-carboxylic acid features a cyclopropane ring substituted with two fluorine atoms and a propyl-carboxylic acid chain. This configuration imparts remarkable stereoelectronic effects, making it valuable for modulating lipophilicity and binding affinity in medicinal chemistry. Recent publications highlight its utility in designing enzyme inhibitors or pro-drugs, addressing common search queries like "fluorine in drug design" or "cyclopropane derivatives applications."
From a synthetic perspective, the compound’s preparation often involves halogenation of cyclopropane precursors followed by carboxylation. Innovations in catalytic fluorination methods have streamlined its production, reducing reliance on hazardous reagents—a topic frequently searched under "safe fluorination techniques." Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, critical for R&D applications.
Environmental and regulatory considerations are also pivotal. As industries prioritize PFAS alternatives, non-persistent fluorinated compounds like 2,2-difluoro-1-propylcyclopropane-1-carboxylic acid are scrutinized for their ecological impact. Studies on its biodegradability and toxicity profile address trending concerns around "sustainable fluorochemicals."
In material science, this compound’s rigid cyclopropane core and polar carboxyl group enable applications in liquid crystals or polymeric coatings. Its thermal stability and solubility properties are frequently compared to other fluorinated carboxylic acids in forums discussing "high-performance materials."
Future research directions may explore its chiral synthesis for asymmetric catalysis or protein-ligand interactions, tapping into the popularity of "computational chemistry predictions." Collaborative efforts between academia and industry continue to expand its commercial viability, ensuring alignment with market trends and regulatory frameworks.
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